

Technical Guide: Certificate of Analysis for Lansoprazole Sulfide-¹³C₆

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Compound of Interest

Compound Name: *Lansoprazole Sulfide-13C6*

Cat. No.: *B15555585*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of Lansoprazole Sulfide-¹³C₆. This isotopically labeled compound is a critical internal standard for the quantitative analysis of Lansoprazole and its metabolites in various biological matrices. The information presented here is synthesized from typical data for analogous compounds and serves as a representative example.

Representative Certificate of Analysis

The following tables summarize the typical quality parameters for Lansoprazole Sulfide-¹³C₆.

Table 1: Identification and Chemical Properties

Parameter	Specification
Product Name	Lansoprazole Sulfide- ¹³ C ₆
Synonyms	2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole- ¹³ C ₆
Molecular Formula	C ₁₀ ¹³ C ₆ H ₁₄ F ₃ N ₃ OS
Molecular Weight	359.38 g/mol
CAS Number	Not available for ¹³ C ₆ variant
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol

Table 2: Quality and Purity Assessment

Analytical Test	Method	Specification
Purity (by HPLC)	HPLC	≥ 98%
Isotopic Enrichment	Mass Spectrometry	≥ 99 atom % ¹³ C
Identity	¹ H NMR, Mass Spectrometry	Conforms to structure
Residual Solvents	GC-HS	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤ 0.5%

Experimental Protocols

Detailed methodologies for the key analytical tests are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate Lansoprazole Sulfide-¹³C₆ from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: A typical gradient might start at 10% B, increasing to 80% B over 40 minutes[1].
- Flow Rate: 0.8 mL/min[1].
- Column Temperature: 25°C.
- Detection Wavelength: 285 nm[1].
- Injection Volume: 10 μ L.
- Sample Preparation: A stock solution is prepared by dissolving the compound in a suitable diluent, such as a mixture of methanol and water[2].

Mass Spectrometry for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Sample Introduction: The sample is introduced via direct infusion or from the HPLC eluent.
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the correct molecular ion peak corresponding to the $^{13}\text{C}_6$ -labeled compound and to calculate the percentage of the labeled species relative to the unlabeled counterpart.

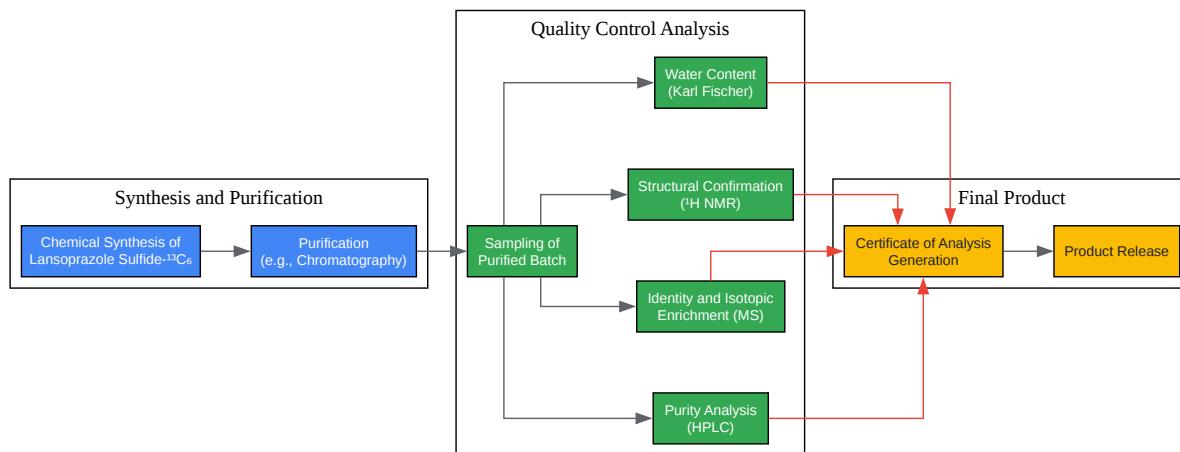
^1H NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
- Analysis: The resulting spectrum is compared with the known spectrum of Lansoprazole Sulfide to ensure that the signals are consistent with the expected structure[3].

Visualized Workflow

The following diagram illustrates a typical quality control workflow for Lansoprazole Sulfide-¹³C₆.



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Caption: Quality Control Workflow for Lansoprazole Sulfide-¹³C₆.

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